ent-11,16-Epoxy-15-hydroxykauran-19-oic acid
Description
IUPAC Nomenclature and Systematic Classification
The systematic name for this diterpenoid, as defined by IUPAC guidelines, is (1R,4S,5R,9R,10S,11S,13R,14R,16S)-16-hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.1¹¹,¹⁴.0¹,¹⁰.0⁴,⁹]heptadecane-5-carboxylic acid . This nomenclature reflects its complex tetracyclic framework, which includes fused cyclohexane, cyclopentane, and oxygen-containing rings. The compound belongs to the ent-kaurane diterpenoid subclass, characterized by a bicyclo[9.2.1]tetradecane core modified with epoxy and hydroxyl functional groups. Its classification emphasizes the stereochemical arrangement of methyl groups at C-5, C-9, and C-13, along with the epoxy bridge between C-11 and C-16 .
Molecular Formula and Stereochemical Configuration
The molecular formula C₂₀H₃₀O₄ (molecular weight: 334.45 g/mol) was confirmed via high-resolution mass spectrometry (HR-ESI-MS) and crystallographic analysis . The stereochemistry is defined by seven chiral centers (C-1, C-4, C-5, C-9, C-10, C-11, and C-13), with configurations established through nuclear Overhauser effect spectroscopy (NOESY) and electronic circular dichroism (ECD) . Key stereochemical features include:
- α-orientation of the C-5 methyl group.
- β-orientation of the C-16 hydroxyl group.
- Transannular epoxy bridge between C-11 and C-16, enforcing rigidity in the D-ring .
A summary of stereochemical assignments is provided in Table 1.
Table 1: Stereochemical Configuration of Key Centers
| Carbon Position | Configuration | Experimental Method |
|---|---|---|
| C-1 | R | X-ray diffraction |
| C-5 | R | NOESY |
| C-11 | S | ECD |
| C-16 | S | X-ray diffraction |
X-ray Crystallographic Analysis and Conformational Features
Single-crystal X-ray diffraction studies (Cu-Kα radiation, λ = 1.54187 Å) revealed orthorhombic crystallization in the P2₁2₁2₁ space group with unit cell parameters:
The crystal structure (Fig. 1) highlights:
- A twisted boat conformation in the A-ring due to steric interactions between C-18 and C-20 methyl groups.
- Intramolecular hydrogen bonding between the C-15 hydroxyl and the C-19 carboxylate, stabilizing the epoxy moiety.
- Planarity of the C-11–C-16 epoxy bridge, with a bond angle of 118.6° .
Figure 1: X-ray structure showing intramolecular hydrogen bonds (dashed lines) and epoxy bridge geometry.
Comparative Structural Analysis with Related ent-Kaurane Diterpenoids
Structural comparisons with analogs such as ent-17-hydroxykaur-15-en-19-oic acid (C₂₀H₃₀O₃) and noueinsiancins A–K highlight distinct functionalization patterns (Table 2) .
Table 2: Structural Comparisons with ent-Kaurane Derivatives
Key differences include:
- Epoxy vs. double bonds : The C-11–C-16 epoxy group in the target compound reduces conformational flexibility compared to the Δ¹⁵ unsaturation in ent-17-hydroxykaur-15-en-19-oic acid .
- Carboxylate positioning : The C-19 carboxylate is conserved across analogs, but its spatial orientation varies due to stereochemical differences at C-5 and C-9 .
Properties
IUPAC Name |
(1R,4S,5R,9R,10S,11S,13R,14R,16S)-16-hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-17-6-4-7-18(2,16(22)23)13(17)5-8-20-10-11-9-12(14(17)20)24-19(11,3)15(20)21/h11-15,21H,4-10H2,1-3H3,(H,22,23)/t11-,12-,13-,14-,15+,17+,18+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEBMVMFRKVVMY-GOCTUUHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2C5CC(C3)C(C4O)(O5)C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@@H]5C[C@@H](C3)[C@]([C@H]4O)(O5)C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Material Selection
The compound has been isolated from Annona glabra and Xylopia frutescens, with yields ranging from 0.002% to 0.008% of dry weight. Fresh or dried roots and stems are preferred due to higher diterpenoid content compared to leaves.
Solvent Extraction and Partitioning
A standardized protocol involves:
-
Maceration : Plant material is soaked in methanol (1:10 w/v) for 72 hours.
-
Filtration and Evaporation : The extract is concentrated under reduced pressure.
-
Liquid-Liquid Partitioning : Sequential partitioning with hexane, ethyl acetate, and water isolates the ethyl acetate fraction, enriched in diterpenoids.
Table 2: Solubility Profile of this compound
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Chloroform | 12.4 | 25 |
| Dichloromethane | 9.8 | 25 |
| DMSO | 5.2 | 37 |
| Acetone | 4.1 | 25 |
Data adapted from solubility tests in.
Semi-Synthetic Derivatization
Starting Material: Kaurenoic Acid
Kaurenoic acid (ent-kaur-16-en-19-oic acid), abundant in Annonaceae, serves as the primary precursor. Key steps include:
-
Epoxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane introduces the 11,16-epoxide group.
-
Hydroxylation : Sharpless asymmetric dihydroxylation using AD-mix-β yields the 15-hydroxy group.
Table 3: Reaction Conditions for Semi-Synthesis
| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Epoxidation | mCPBA (1.2 equiv) | 0 → 25 | 12 | 68 |
| Hydroxylation | AD-mix-β, tert-BuOH | 0 | 48 | 52 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
NMR : Key signals include δH 5.21 (H-15, br s), δC 179.8 (C-19 COOH), and δC 62.4 (C-11/C-16 epoxy).
Challenges and Optimization Strategies
Low Natural Abundance
Enhanced yields are achievable through:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ent-11,16-Epoxy-15-hydroxykauran-19-oic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced to form different reduced products.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Antitumor Properties
Research indicates that ent-11,16-Epoxy-15-hydroxykauran-19-oic acid exhibits significant antitumor activity. A study highlighted its effectiveness against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent in oncology. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation in cancer cells, making it a candidate for further development in cancer therapies .
Antimicrobial Effects
The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory effects in various models. It inhibits pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases .
Derivative Studies
Numerous derivatives of this compound have been synthesized to explore structure-activity relationships (SAR). These derivatives have been tested for enhanced biological activities, with some showing improved potency against specific targets .
Case Study 1: Antitumor Activity
A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The study suggests that this compound could serve as a lead for developing new anticancer drugs .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against Staphylococcus aureus and Candida albicans. The compound exhibited inhibitory effects at low concentrations, highlighting its potential as a natural antimicrobial agent. This study emphasizes the need for further exploration into its application in clinical settings .
Table 1: Biological Activities of this compound
Table 2: Synthesis Methods and Derivatives
Mechanism of Action
The mechanism of action of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid involves the induction of apoptosis in cancer cells. This compound inhibits the NF-kB pathway by stabilizing its inhibitor IkBα, reducing the nuclear p65, and inhibiting NF-kB activity. This leads to a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak, ultimately resulting in apoptosis .
Comparison with Similar Compounds
The ent-kaurane diterpenoids share a core tetracyclic skeleton but differ in functional groups, which critically influence their bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key ent-Kaurane Diterpenoids
Table 2: Pharmacological and Functional Differences
Key Findings from Comparative Studies
Structural Determinants of Activity :
- Epoxy groups (as in this compound) may alter solubility and target engagement, though pharmacological data remain sparse .
Source and Yield: The epoxy variant is rare and has only been isolated in small quantities from Nouelia insignis .
Mechanistic Overlaps :
Biological Activity
Ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a diterpenoid compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique epoxy and hydroxy functional groups, which contribute to its biological activity. The molecular structure can be represented as follows:
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. A study conducted by Wu et al. (2023) demonstrated that this compound effectively attenuates inflammation through the downregulation of the NF-κB signaling pathway .
| Study | Findings |
|---|---|
| Wu et al., 2023 | Inhibition of TNF-α and IL-6 production in macrophages |
| Kim et al., 2017 | Downregulation of NF-κB signaling pathway |
2. Anticancer Activity
This compound has been investigated for its potential anticancer properties. It has been loaded onto mesoporous silica nanoparticles for targeted therapy in nasopharyngeal carcinoma. The study highlighted that the compound exhibited cytotoxic effects on cancer cells while minimizing damage to healthy cells .
| Cancer Type | Method | Efficacy |
|---|---|---|
| Nasopharyngeal carcinoma | Nanoparticle delivery | Significant cytotoxicity against cancer cells |
3. Antimicrobial Properties
The compound also displays antimicrobial activity against various bacterial strains. A study reported that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibited growth |
| Escherichia coli | Inhibited growth |
Case Study 1: Anti-inflammatory Mechanism
In a controlled experiment, macrophages were treated with this compound prior to exposure to lipopolysaccharides (LPS). Results indicated a marked reduction in the secretion of inflammatory mediators compared to untreated controls, supporting its role as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
In vitro studies on nasopharyngeal carcinoma cells demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The use of mesoporous silica nanoparticles enhanced the delivery and efficacy of the compound, leading to promising results in targeted cancer therapy.
Q & A
Q. What are the primary natural sources and isolation methods for ent-11,16-Epoxy-15-hydroxykauran-19-oic acid?
Q. How is ent-11,16-Epoxy-15-hydroxykauran-19-oic acid quantified in plant extracts?
Reverse-phase HPLC with a C18 column, using a gradient of acetonitrile and 0.02% trifluoroacetic acid, is optimized for simultaneous quantification. Detection at 210 nm ensures sensitivity for diterpenoids, with validation parameters (linearity: r > 0.9995; recovery: 99.58–100.84%) meeting pharmacopeial standards .
Q. What are the baseline bioactivities of this compound?
It exhibits moderate cytotoxicity against cancer cells (e.g., IC₅₀ ~10–50 μM in lung and colorectal carcinoma) and tyrosinase inhibitory activity (IC₅₀ ~15 μM), linked to its α,β-unsaturated ketone moiety and hydroxyl/epoxy groups .
Advanced Research Questions
Q. How does this compound induce apoptosis in cancer cells?
Mechanistic studies show it activates mitochondrial pathways by upregulating pro-apoptotic Bax, reducing Bcl-2/Bax ratios, and triggering cytochrome c release. This activates caspase-3 and induces DNA fragmentation. Wild-type p53 enhances sensitivity, as seen in gastric cancer lines (MKN-45 vs. p53-mutant MKN-28) . Flow cytometry and Western blotting are critical for validating these pathways.
Q. What experimental models are used to study its antitumor efficacy?
- In vitro : Cell lines (e.g., A549 lung cancer, HT-29 colon cancer) treated with 5–50 μM compound for 24–72 hours, assessed via MTT assay and Annexin V staining .
- In vivo : Diethylnitrosamine-induced hepatocellular carcinoma (HCC) in mice, with tumor size reduction (40–60%) observed at 10 mg/kg/day via oral gavage .
Q. How can contradictory data on its cytotoxicity be resolved?
Discrepancies arise from cell-specific factors (e.g., p53 status, Bcl-2 overexpression) and experimental conditions (e.g., serum concentration, exposure time). Dose-response curves and isogenic cell lines (e.g., p53-knockout vs. wild-type) help clarify context-dependent effects .
Q. What delivery systems enhance its bioavailability for therapeutic applications?
Nanoformulations like fluorescent mesoporous silica nanoparticles (FMSNs) improve tumor targeting and reduce off-target toxicity. For liver cancer, cholic acid-functionalized PLGA-PEG nanoparticles increase drug accumulation by 3–5 fold in HCC models .
Q. How do structural modifications impact its bioactivity?
SAR studies reveal that the C15 hydroxy group and C11-C16 epoxy ring are critical for apoptosis induction. Acetylation at C15 (e.g., ent-15α-acetoxy derivatives) reduces cytotoxicity, while hydroxylation at C11 enhances tyrosinase inhibition .
Methodological Guidance
Q. What techniques validate mitochondrial-mediated apoptosis?
- JC-1 staining : Measures mitochondrial membrane potential (ΔΨm) collapse.
- Caspase-3/7 activity assays : Quantify enzymatic activation via fluorogenic substrates.
- AIF translocation : Immunofluorescence confirms nuclear translocation of apoptosis-inducing factor .
Q. How is tyrosinase inhibition assessed?
Mushroom tyrosinase is incubated with L-DOPA and the compound (0–100 μM). Activity is measured spectrophotometrically at 475 nm, with kojic acid as a positive control. Molecular docking studies (e.g., AutoDock Vina) predict interactions with the enzyme’s copper-binding site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
